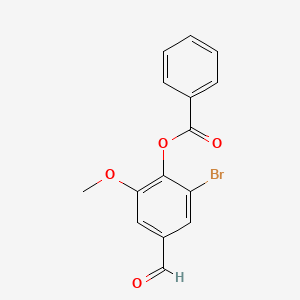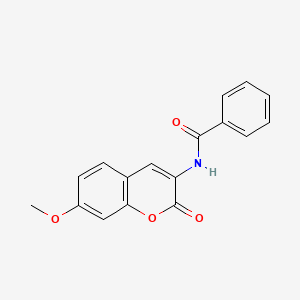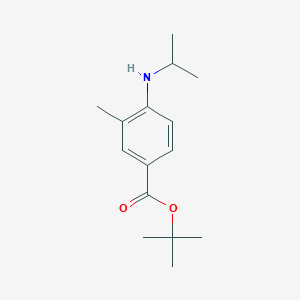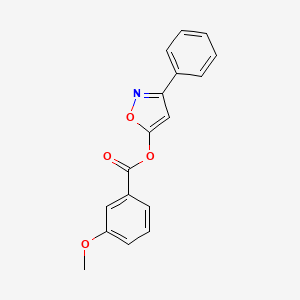![molecular formula C16H16ClN3O3S B2805863 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide CAS No. 2034456-99-8](/img/structure/B2805863.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide is a synthetic compound characterized by its complex structure. This compound is notable for its applications in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties and versatility in reactions.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions:
Starting with the formation of the benzo[f][1,4]oxazepine core, which is achieved through cyclization of the appropriate precursor molecules under controlled conditions.
The thiazole and carboxamide moieties are then incorporated through subsequent reactions, often involving condensation and cyclization steps.
Final purification and crystallization yield the desired compound with high purity.
Industrial production methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Automation and process optimization help in reducing the reaction time and improving the efficiency of the overall production.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, using oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Reduction reactions may occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions are common, especially at the chlorine atom, where nucleophiles can replace the chlorine to form new derivatives.
Common reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major products formed from these reactions:
Oxidation leads to thiazole N-oxides.
Reduction yields alcohol derivatives.
Substitution results in a variety of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has broad scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in creating new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The compound's mechanism of action involves interactions at the molecular level with specific targets:
Molecular targets: Enzymes, receptors, and DNA.
Pathways involved: The compound can inhibit enzyme activity, bind to receptors to modulate their function, or intercalate with DNA to disrupt replication and transcription processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide stands out due to its unique structure which imparts distinct reactivity and biological activity.
Similar compounds include:
Benzodiazepines: Differ in the core structure and functional groups.
Thiazole derivatives: Share the thiazole moiety but differ in other structural aspects.
Carboxamide compounds: Varied by the attached groups to the carboxamide moiety.
Each of these compounds has its unique properties, but the compound in focus combines the structural elements that lead to versatile reactivity and broad applications in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-19-13(9-24-10)16(22)18-4-5-20-7-11-6-12(17)2-3-14(11)23-8-15(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOUMPVEIRTZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2805782.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)
![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)



